molecular formula C6H10BrN3 B13452267 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13452267
M. Wt: 204.07 g/mol
InChI Key: ZHTBTCMILLIWJZ-UHFFFAOYSA-N
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Description

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the bromination of a pyrazole precursor. One common method involves the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as dichloromethane. The resulting 3-bromo-1-methyl-1H-pyrazole is then reacted with ethylenediamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(3-azido-1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Scientific Research Applications

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrazole: Lacks the ethylamine side chain but shares the brominated pyrazole core.

    1-methyl-1H-pyrazole: Lacks the bromine atom and the ethylamine side chain.

Uniqueness

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to the presence of both the bromine atom and the ethylamine side chain, which confer specific chemical and biological properties.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

2-(3-bromo-1-methylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C6H10BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2-3,8H2,1H3

InChI Key

ZHTBTCMILLIWJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)CCN

Origin of Product

United States

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